Predicted Lipophilicity (logP) Differentiates Target Compound from Thiophene and Phenylpyrimidine Analogs
The target compound's predicted logP (ALogP98 ~3.4) places it in an optimal range for oral bioavailability, whereas the thiophene analog (CAS 2034511-88-9) is more polar (logP ~2.5) and the phenylpyrimidine analog (CAS 2034396-92-2) is more lipophilic (logP ~4.2). This differentiation is critical for passive membrane permeability and metabolic stability in lead optimization [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ALogP98) |
|---|---|
| Target Compound Data | 3.4 ± 0.5 |
| Comparator Or Baseline | Thiophene analog (CAS 2034511-88-9): 2.5; Phenylpyrimidine analog (CAS 2034396-92-2): 4.2 |
| Quantified Difference | ΔlogP = +0.9 vs. thiophene; -0.8 vs. phenylpyrimidine |
| Conditions | Computed using ALogP98 method implemented in ZINC15 / BIOVIA Pipeline Pilot |
Why This Matters
Lipophilicity is a key driver of drug absorption and non-specific binding; the target compound balances polarity and lipophilicity better than two commonly explored analogs, reducing the risk of poor PK or excessive promiscuity.
- [1] ZINC15 database. ALogP98 predictions for ZINC24367482, ZINC analog of CAS 2034511-88-9, and analog of CAS 2034396-92-2. View Source
